molecular formula C23H31O3P B14455066 11-(Diphenylphosphoryl)undecanoic acid CAS No. 73367-78-9

11-(Diphenylphosphoryl)undecanoic acid

Cat. No.: B14455066
CAS No.: 73367-78-9
M. Wt: 386.5 g/mol
InChI Key: QKLYMXGFWXNKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Field of Organophosphorus Chemistry and Functionalized Fatty Acids

Organophosphorus chemistry, a broad and dynamic field, explores the synthesis and properties of organic compounds containing phosphorus. These compounds are integral to various applications, from catalysis to medicinal chemistry. Functionalized fatty acids, on the other hand, are long-chain carboxylic acids that have been modified to include specific functional groups, enabling them to participate in a wide array of chemical reactions and self-assembly processes.

11-(Diphenylphosphoryl)undecanoic acid bridges these two domains. The undecanoic acid backbone provides a flexible, hydrophobic scaffold, while the diphenylphosphoryl group introduces a polar, sterically demanding, and electronically active center. This dual nature is central to its behavior and potential uses.

Significance of Hybrid Organic-Phosphorus Architectures in Advanced Chemical Systems

The development of hybrid materials containing both organic and phosphorus-based components is a rapidly advancing area of chemical research. These architectures offer a unique synergy, where the organic component can provide properties like solubility, flexibility, and self-assembly capabilities, while the phosphorus moiety can impart functionalities such as metal-binding, catalytic activity, and flame retardancy. researchgate.net

The phosphine (B1218219) oxide group, as seen in this compound, is a particularly valuable functional group in this context. Its polarity and ability to act as a hydrogen bond acceptor make it a powerful tool for directing molecular interactions and influencing the properties of materials.

Overview of Interdisciplinary Research Relevance and Potential Research Trajectories

The unique structure of this compound makes it a molecule of interest across several scientific disciplines. In materials science, it holds promise as a building block for self-assembled monolayers and functional polymers. In catalysis, the diphenylphosphoryl group can act as a ligand for metal centers, potentially leading to the development of novel catalytic systems. Furthermore, its amphiphilic nature suggests possible applications in surface modification and nanotechnology.

Future research is likely to focus on exploring the self-assembly behavior of this molecule on various surfaces, investigating its coordination chemistry with different metals, and synthesizing new polymers and materials derived from it. Understanding the fundamental physicochemical properties of this compound will be crucial for unlocking its full potential in these and other emerging fields.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. Below is a table summarizing some of its key chemical and physical characteristics.

PropertyValue
IUPAC Name This compound
CAS Number 73367-78-9
Molecular Formula C₂₃H₃₁O₃P
Molecular Weight 386.46 g/mol
Appearance White to off-white solid
Solubility Soluble in many organic solvents

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the reaction of a protected 11-bromoundecanoic acid with diphenylphosphine (B32561), followed by oxidation of the phosphine to a phosphine oxide and subsequent deprotection of the carboxylic acid.

Detailed characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the molecular structure and confirm the presence of the different functional groups.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the carbonyl group of the carboxylic acid and the P=O bond of the phosphine oxide.

Applications in Academic Research

The unique combination of a long alkyl chain, a carboxylic acid, and a diphenylphosphoryl group makes this compound a versatile tool in various areas of academic research.

Surface Modification and Self-Assembled Monolayers (SAMs)

One of the most promising applications of this molecule is in the field of surface science. The carboxylic acid headgroup can anchor the molecule to a variety of oxide surfaces, such as those of silicon, titanium, and aluminum. This allows for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular films with a thickness of a single molecule.

The long undecyl chains provide a well-defined hydrophobic barrier, while the terminal diphenylphosphoryl groups can be used to tailor the surface properties, such as wettability and adhesion. These functionalized surfaces have potential applications in areas like microelectronics, corrosion protection, and biocompatible coatings.

Ligand in Homogeneous Catalysis

The diphenylphosphoryl group in this compound can act as a ligand, coordinating to metal centers to form catalytically active complexes. The long alkyl chain can influence the solubility of the catalyst in different solvents and can also create a specific microenvironment around the catalytic center, potentially influencing the selectivity of the reaction.

Research in this area is focused on the synthesis of novel metal complexes with this ligand and their application in various catalytic transformations, such as cross-coupling reactions and hydrogenations.

Building Block for Functional Polymers

The presence of a polymerizable group (the carboxylic acid) and a functional group (the diphenylphosphoryl moiety) makes this compound an attractive monomer for the synthesis of functional polymers. These polymers can exhibit a range of interesting properties, including flame retardancy, metal-binding capabilities, and unique solution and solid-state behavior.

The incorporation of the bulky diphenylphosphoryl groups along the polymer backbone can significantly affect the polymer's physical properties, such as its glass transition temperature and mechanical strength.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73367-78-9

Molecular Formula

C23H31O3P

Molecular Weight

386.5 g/mol

IUPAC Name

11-diphenylphosphorylundecanoic acid

InChI

InChI=1S/C23H31O3P/c24-23(25)19-13-5-3-1-2-4-6-14-20-27(26,21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2,(H,24,25)

InChI Key

QKLYMXGFWXNKHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCCCCCCCCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 11 Diphenylphosphoryl Undecanoic Acid

Strategic Approaches for the Synthesis of the 11-(Diphenylphosphoryl)undecanoic Acid Backbone

The construction of the this compound backbone requires the strategic formation of a carbon-phosphorus (C-P) bond at the terminal position of an eleven-carbon chain that also bears a carboxylic acid. The primary approaches to achieve this involve either the phosphorylation of a pre-existing undecanoic acid derivative or the coupling of a phosphorus-containing moiety with a suitable C11 precursor.

Phosphorylation Techniques for Introducing the Diphenylphosphoryl Moiety at the Undecanoic Acid Terminal Position

A common and effective method for forming the C-P bond is through the reaction of a nucleophilic phosphorus species with an electrophilic alkyl chain. In the context of this compound synthesis, this typically involves the reaction of a diphenylphosphine (B32561) oxide anion or a related derivative with an 11-haloundecanoic acid ester.

The reaction proceeds via a nucleophilic substitution mechanism, where the phosphorus nucleophile displaces the halide from the terminal carbon of the undecanoate chain. The use of an ester protecting group for the carboxylic acid is crucial to prevent its interference with the basic conditions often employed in the generation of the phosphorus nucleophile.

A typical reaction sequence is outlined below:

StepReactantsReagentsProduct
1Diphenylphosphine oxideStrong base (e.g., n-BuLi, NaH) in an aprotic solvent (e.g., THF, DMF)Sodium or Lithium diphenylphosphide
2Sodium/Lithium diphenylphosphide, Ethyl 11-bromoundecanoateAprotic solventEthyl 11-(diphenylphosphoryl)undecanoate
3Ethyl 11-(diphenylphosphoryl)undecanoateAqueous acid or base (e.g., HCl, NaOH) followed by acidificationThis compound

An alternative phosphorylation technique involves a variation of the Michaelis-Arbuzov reaction. This would entail the reaction of a trivalent phosphorus compound, such as an ester of diphenylphosphinous acid (a diphenylphosphinite), with an 11-haloundecanoate. The reaction proceeds through a phosphonium (B103445) intermediate which then rearranges to the pentavalent phosphine (B1218219) oxide.

Coupling and Esterification Reactions in the Formation of Phosphorylated Long-Chain Acids

While direct phosphorylation of a pre-formed C11 chain is common, coupling reactions can also be employed. For instance, a Grignard reagent derived from an ω-haloalkylphosphine oxide could theoretically be coupled with a suitable electrophile to construct the undecanoic acid chain, though this is a less direct approach.

Esterification is a critical step, not in the formation of the backbone itself, but in protecting the carboxylic acid functionality during the C-P bond-forming reaction. Standard esterification methods, such as Fischer esterification (refluxing the carboxylic acid with an alcohol in the presence of an acid catalyst), are employed to prepare the necessary precursors.

Derivatization and Functional Group Interconversions of the Carboxylic Acid Terminus

The carboxylic acid moiety of this compound provides a versatile handle for further chemical modification, allowing for its incorporation into a wide range of molecular architectures and materials.

Synthesis of Amide and Ester Derivatives for Diverse Applications

The conversion of the carboxylic acid to amides and esters is a common derivatization strategy. These derivatives can exhibit altered solubility, reactivity, and binding properties, making them suitable for various applications.

Amide Synthesis: Amide bond formation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (NHS) to facilitate the reaction and suppress side reactions.

Coupling AgentAmineGeneral ConditionsProduct
DCC/DMAPR-NH₂Anhydrous aprotic solvent (e.g., CH₂Cl₂, DMF), room temperature11-(Diphenylphosphoryl)-N-alkylundecanamide
EDC/NHSR¹R²NHAqueous or organic solvent, room temperature11-(Diphenylphosphoryl)-N,N-dialkylundecanamide

Ester Synthesis: Esterification of the terminal carboxylic acid can be accomplished through several methods. Fischer esterification with an excess of the desired alcohol and an acid catalyst is a straightforward approach. Alternatively, for more sensitive alcohols or under milder conditions, the use of coupling agents similar to those in amide synthesis can be employed, or the carboxylic acid can be converted to a more reactive acyl chloride followed by reaction with the alcohol.

Modifications for Enhanced Reactivity or Specific Binding

To enhance the reactivity of the carboxylic acid terminus for specific coupling reactions, it can be converted into an activated ester. N-hydroxysuccinimide (NHS) esters are widely used for this purpose, as they are stable enough to be isolated but react readily and specifically with primary amino groups to form amide bonds. This is a particularly useful strategy for bioconjugation, where the phosphine oxide-containing molecule is to be attached to proteins or other biomolecules.

The synthesis of the NHS ester involves the reaction of this compound with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC.

Preparation of Key Synthetic Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key precursors. The most important of these are derivatives of undecanoic acid that are functionalized at the terminal position.

A common and commercially available starting material for the synthesis of these precursors is undec-10-enoic acid (undecylenic acid), which is derived from the pyrolysis of ricinoleic acid from castor oil.

Synthesis of 11-Bromoundecanoic Acid: A key precursor is 11-bromoundecanoic acid. This can be prepared from undec-10-enoic acid via an anti-Markovnikov hydrobromination of the terminal double bond. This reaction is typically carried out by treating undec-10-enoic acid with hydrogen bromide in the presence of a radical initiator, such as benzoyl peroxide or AIBN.

Esterification of 11-Bromoundecanoic Acid: As mentioned previously, for the phosphorylation step, the carboxylic acid of 11-bromoundecanoic acid needs to be protected, usually as an ester. This is readily achieved by standard esterification procedures, for example, by refluxing 11-bromoundecanoic acid in ethanol (B145695) with a catalytic amount of sulfuric acid to yield ethyl 11-bromoundecanoate.

The following table summarizes the key precursors and their synthesis:

PrecursorStarting MaterialKey Reagents
11-Bromoundecanoic acidUndec-10-enoic acidHBr, Benzoyl peroxide
Ethyl 11-bromoundecanoate11-Bromoundecanoic acidEthanol, H₂SO₄ (catalytic)

By employing these well-established synthetic strategies, this compound and its derivatives can be efficiently prepared, enabling further exploration of their properties and applications in various fields of science and technology.

Synthesis of Halogenated Undecanoic Acid Analogues

The introduction of halogen atoms into the undecanoic acid backbone of this compound can be approached through several synthetic strategies, primarily focusing on the halogenation of the aliphatic chain or the aromatic rings of the diphenylphosphoryl group.

Aliphatic Chain Halogenation:

Direct halogenation of the saturated alkyl chain of undecanoic acid derivatives typically proceeds via free-radical mechanisms, which often lack regioselectivity, leading to a mixture of products. A more controlled approach involves the synthesis of halogenated precursors prior to the introduction of the diphenylphosphoryl group. For instance, α-bromination of undecanoic acid can be achieved using N-bromosuccinimide (NBS) under radical initiation. However, for terminal halogenation, a multi-step sequence starting from a terminal olefin or alcohol is generally required.

A well-established method for the synthesis of terminal alkyl halides is the Hunsdiecker reaction , which involves the thermal decomposition of the silver salt of a carboxylic acid in the presence of a halogen. nih.govwikipedia.org This reaction, however, results in a one-carbon shorter alkyl halide. nih.gov A more direct route to ω-haloalkanoic acids would involve the use of a di-halogenated alkane as a starting material, where one halogen is selectively displaced to form the carboxylic acid, and the other remains for subsequent reactions.

Aromatic Ring Halogenation:

Electrophilic aromatic substitution on the phenyl rings of the diphenylphosphoryl group offers a direct route to halogenated analogues. The phosphoryl group is a deactivating group and a meta-director. Therefore, direct bromination or chlorination using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) would be expected to yield the meta-substituted di-halogenated product. The reaction conditions would need to be carefully controlled to avoid over-halogenation.

Halogenation Method Target Position Reagents and Conditions Expected Outcome
Free-Radical HalogenationAliphatic ChainN-halosuccinimide (NXS), light/heatMixture of halogenated isomers
Electrophilic Aromatic SubstitutionPhenyl RingsX₂ (X=Cl, Br), Lewis Acid (e.g., FeX₃)Meta-substitution on the phenyl rings

Chemo-Enzymatic Routes to Hydroxyundecanoic Acid Derivatives

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to produce complex molecules. For the synthesis of hydroxyundecanoic acid derivatives of this compound, enzymatic hydroxylation of the long alkyl chain is a promising approach.

Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of alkanes and fatty acids. rsc.org Specifically, enzymes from the CYP153A family have demonstrated high regioselectivity for the terminal (ω) hydroxylation of medium-chain alkanes. rsc.org While the substrate specificity for an alkane bearing a bulky terminal diphenylphosphoryl group would need to be investigated, these enzymes offer a potential route to ω-hydroxy-11-(diphenylphosphoryl)undecanoic acid.

The general mechanism of P450-catalyzed hydroxylation involves the activation of molecular oxygen and the insertion of an oxygen atom into a C-H bond. The reaction is highly specific and often proceeds with retention of stereochemistry.

A typical chemo-enzymatic route would involve:

Enzymatic Hydroxylation: Incubation of this compound or its ester with a whole-cell system or an isolated enzyme preparation containing a suitable P450 monooxygenase.

Product Isolation: Extraction and purification of the hydroxylated product from the reaction mixture.

Chemical Modification (if necessary): Further chemical transformations of the hydroxyl group, such as oxidation to an aldehyde or ketone, or esterification.

The alkane monooxygenase (AlkB) system is another class of enzymes capable of terminal hydroxylation of alkanes. nih.govnih.govosti.govosti.gov These enzymes are found in various microorganisms that utilize alkanes as a carbon source and have been engineered for the production of alcohols, aldehydes, and carboxylic acids from alkanes. nih.gov

Enzyme System Typical Substrates Potential Product with this compound
Cytochrome P450 (CYP153A)Medium-chain alkanes (C5-C12) rsc.orgω-Hydroxy-11-(diphenylphosphoryl)undecanoic acid
Alkane Monooxygenase (AlkB)Alkanes nih.govnih.govω-Hydroxy-11-(diphenylphosphoryl)undecanoic acid

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide information on the number and environment of protons in the molecule. The spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl groups, the methylene (B1212753) protons of the long alkyl chain, and the protons adjacent to the carboxylic acid and phosphoryl groups.

¹³C NMR: Would be used to identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.

³¹P NMR: Is a crucial technique for phosphorus-containing compounds. A single signal would be expected for the phosphorus atom in the diphenylphosphoryl group, and its chemical shift would be indicative of the oxidation state and coordination environment of the phosphorus. mdpi.com

Infrared (IR) Spectroscopy: Would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the P=O stretch of the phosphine oxide, the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, and the C-H stretches of the aliphatic and aromatic groups.

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Expected Spectroscopic Data for this compound:

Technique Expected Key Features
¹H NMR Multiplets in the aromatic region (phenyl protons), multiplets for the long -CH₂- chain, triplet for the -CH₂- adjacent to the carboxylic acid, multiplet for the -CH₂- adjacent to the P=O group.
¹³C NMR Signal for the C=O carbon, signals in the aromatic region, multiple signals for the aliphatic carbons.
³¹P NMR A single resonance characteristic of a trialkyl/aryl phosphine oxide. mdpi.com
IR Strong absorption for P=O stretch, strong absorption for C=O stretch, broad absorption for O-H stretch of the carboxylic acid.
MS Molecular ion peak corresponding to the molecular weight of the compound.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Is a primary tool for assessing the purity of this compound and for monitoring the progress of its reactions. aocs.orgcerealsgrains.org

Reversed-Phase HPLC: Using a C18 or C8 column with a mobile phase consisting of a mixture of water, acetonitrile, or methanol, and an acid modifier like formic acid or trifluoroacetic acid, would be suitable for separating the compound from non-polar impurities. hplc.eu

Normal-Phase HPLC: Could also be employed, particularly for separating isomers of halogenated or hydroxylated derivatives.

Detection can be achieved using a UV detector (due to the phenyl groups), an evaporative light scattering detector (ELSD), or a charged aerosol detector (CAD) for universal detection of non-volatile analytes. hplc.eu Coupling HPLC to a mass spectrometer (HPLC-MS) would provide both separation and structural identification. unipi.it

Gas Chromatography (GC): Due to the low volatility of this compound, direct analysis by GC would be challenging. However, after derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester), GC analysis could be used to assess purity and quantify the compound.

Despite a comprehensive search for scientific literature, detailed research findings and specific experimental data concerning the self-assembly and supramolecular architectures of "this compound" and its direct analogues are not available in the public domain.

The provided outline requires in-depth analysis of this specific compound, including data on intermolecular forces, thermodynamic aspects, molecular geometry effects, and the formation and characterization of various supramolecular structures such as Self-Assembled Monolayers (SAMs), micelles, and multilayered films.

General principles of self-assembly for related classes of molecules, such as phosphonic acids and other long-chain carboxylic acids, are well-documented. However, the unique combination of a long undecanoic acid chain and a bulky, polar diphenylphosphoryl headgroup in the target molecule means that direct extrapolation from these other systems would be speculative and would not meet the required standard of a scientifically accurate article focused solely on the specified compound.

Without access to specific studies on this compound, it is not possible to generate the requested article with its detailed subsections, data tables, and in-depth research findings while adhering to the strict content inclusions and exclusions.

Advanced Studies in Molecular Self Assembly and Supramolecular Architectures Involving 11 Diphenylphosphoryl Undecanoic Acid Analogues

Dynamic Control over Self-Assembly Processes

The ability to control the formation and dissolution of self-assembled structures in real-time is a cornerstone of creating functional and adaptive materials. For amphiphilic molecules like analogues of 11-(diphenylphosphoryl)undecanoic acid, dynamic control can be exerted through various external stimuli, leading to reversible systems and allowing for the study of their assembly kinetics.

The self-assembly of amphiphilic molecules is governed by a delicate balance of non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. This makes them inherently susceptible to changes in their environment, a property that can be harnessed to create stimuli-responsive systems.

pH-Responsiveness: The carboxylic acid group in this compound analogues provides a handle for pH control. At pH values below its pKa, the carboxylic acid is protonated and neutral, promoting aggregation driven by hydrogen bonding and hydrophobic interactions. Increasing the pH above the pKa leads to deprotonation, resulting in a negatively charged carboxylate headgroup. The resulting electrostatic repulsion can overcome the attractive forces, leading to the disassembly of the aggregates. This pH-triggered assembly/disassembly is a well-documented phenomenon for long-chain carboxylic acids. mdpi.com

Solvent Polarity: The polarity of the solvent plays a crucial role in the self-assembly process. In nonpolar solvents, the polar diphenylphosphoryl and carboxylic acid groups may drive the formation of reverse micelles. Conversely, in aqueous solutions, the hydrophobic alkyl chains will aggregate to minimize contact with water, leading to the formation of micelles or bilayers with the hydrophilic groups exposed to the aqueous environment. Changes in solvent composition can thus be used to modulate the assembled structures.

Temperature Effects: Temperature can influence the kinetic energy of the molecules and the strength of non-covalent interactions. For some self-assembled systems, an increase in temperature can lead to disassembly due to increased molecular motion. This thermo-responsive behavior is often reversible upon cooling.

Light-Responsiveness: While the this compound structure itself is not inherently photo-responsive, it could be co-assembled with photo-sensitive molecules or modified with photo-isomerizable groups (e.g., azobenzene) to impart light-controllable assembly and disassembly.

The diphenylphosphoryl group, with its polar P=O bond, can participate in strong dipole-dipole interactions and hydrogen bonding, which can influence the stability and responsiveness of the self-assembled structures. The bulky nature of the diphenyl groups will also play a significant role in the packing and geometry of the resulting assemblies.

The formation of self-assembled monolayers (SAMs) on solid substrates is a key application of long-chain functionalized alkanes. Kinetic studies of this process provide insights into the mechanism of monolayer formation and the subsequent molecular rearrangements that lead to a well-ordered film.

The adsorption of long-chain carboxylic acids and phosphonic acids onto various oxide surfaces (e.g., silicon oxide, titanium oxide, indium tin oxide) has been extensively studied. princeton.edu The process typically involves an initial rapid adsorption of molecules onto the surface, followed by a slower reorganization phase where the molecules arrange into a more ordered, densely packed monolayer.

Table 1: Comparison of Adsorption Kinetics for Different Self-Assembled Monolayers

Molecule TypeSubstrateAdsorption ModelKey Findings
AlkanethiolsGoldLangmuirRapid initial uptake followed by slow reorganization.
Alkylphosphonic AcidsTitanium OxidePseudo-second-orderStrong covalent bond formation with the surface.
Alkanoic AcidsZirconium OxideLangmuir-FreundlichFormation of conformationally ordered monolayers. nih.gov

For this compound analogues, the carboxylic acid group would serve as the primary anchoring group to suitable substrates. The kinetics of SAM formation would be influenced by several factors:

Concentration: Higher concentrations in the deposition solution generally lead to faster surface coverage.

Solvent: The choice of solvent affects the solubility of the amphiphile and its interaction with the substrate, thereby influencing the adsorption rate.

Temperature: Temperature can affect both the rate of adsorption and the degree of ordering in the final monolayer.

Bulky Headgroup: The large diphenylphosphoryl group would likely slow down the reorganization process compared to a simple alkyl chain, as significant steric adjustments would be required to achieve a well-packed monolayer. This steric hindrance could also lead to a less densely packed or more tilted arrangement of the molecules on the surface.

Techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), and Atomic Force Microscopy (AFM) are commonly employed to monitor the kinetics of SAM formation in real-time.

Host-Guest Recognition and Complexation Phenomena

The diphenylphosphine (B32561) oxide moiety is a known hydrogen bond acceptor and can participate in host-guest interactions with suitable host molecules. This opens up possibilities for creating more complex supramolecular architectures and functional systems.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules in supramolecular chemistry. They are known to form inclusion complexes with a variety of guest molecules, including those containing phenyl groups. It is conceivable that the diphenylphosphoryl group of this compound analogues could be encapsulated within the cavity of a cyclodextrin (B1172386), particularly the larger γ-cyclodextrin. Such complexation would be driven by hydrophobic and van der Waals interactions between the phenyl rings and the cyclodextrin cavity.

Furthermore, the phosphine (B1218219) oxide group itself can act as a guest for hosts capable of hydrogen bonding. The formation of host-guest complexes can be used to:

Control Solubility: Encapsulation by a hydrophilic host like cyclodextrin can enhance the aqueous solubility of the amphiphile.

Modulate Self-Assembly: The bulky host-guest complex would sterically hinder the packing of the amphiphiles, potentially altering the morphology of the self-assembled structures or even preventing assembly altogether until the guest is released by a competitive guest or another stimulus.

Create Responsive Systems: If the host-guest interaction is reversible and can be controlled by external stimuli (e.g., pH, temperature, competitive guests), it provides another layer of dynamic control over the supramolecular system.

Table 2: Examples of Host-Guest Complexation involving Phosphine Oxides and Related Moieties

HostGuestInteraction TypeApplication
(R,R)-spiro-TADDOLSecondary Phosphine OxidesHydrogen BondingEnantiomeric Separation nih.gov
β-CyclodextrinEsterified Protein with Tolyl GroupHydrophobic InclusionEnhanced Solubility nih.govnih.gov
γ-CyclodextrinAnionic DyesInclusion ComplexInduced Room Temperature Phosphorescence unimi.it

NMR spectroscopy, Isothermal Titration Calorimetry (ITC), and mass spectrometry are powerful techniques for studying the thermodynamics and stoichiometry of host-guest complexation in solution.

Applications in Advanced Materials Science and Engineering Based on 11 Diphenylphosphoryl Undecanoic Acid

Tailoring Surface Properties for Specific Material Functions

The ability of organophosphorus compounds, particularly those with long alkyl chains, to form self-assembled monolayers (SAMs) on various substrates is a cornerstone of modern surface engineering. These highly organized molecular layers can dramatically alter the physical and chemical properties of a material's surface.

The interaction between a synthetic material and a biological environment is critical for the success of biomedical implants and devices. Unmodified material surfaces can trigger adverse reactions, such as protein adsorption, bacterial biofilm formation, and inflammatory responses. Surface modification with tailored molecular layers is a key strategy to improve biocompatibility.

Phosphonic acid-based SAMs have been investigated for their potential to create biocompatible surfaces on materials like titanium, a common implant material. nih.gov The phosphonic acid headgroup forms a strong, stable bond with the native oxide layer of the metal. nih.govnih.gov The long alkyl chain then provides a scaffold that can be terminated with various functional groups to control protein adhesion and cellular interactions. nih.gov For instance, SAMs can be designed to resist non-specific protein adsorption, a critical first step in preventing implant rejection and biofilm formation. acs.org

By analogy, the diphenylphosphoryl group of 11-(diphenylphosphoryl)undecanoic acid is expected to serve as a robust anchor on metal oxide surfaces. The long undecanoic acid chain would form a well-ordered monolayer, presenting a new interface to the biological medium. The properties of this interface could be further tuned, potentially leveraging the terminal carboxylic acid group for the covalent attachment of specific bioactive molecules, such as peptides or growth factors, to actively promote desired cellular responses.

Table 1: Comparison of Head Groups for Surface Modification

Head Group Substrate Affinity Bond Stability Common Substrates
Phosphonic Acid High High Metal Oxides (TiO2, Al2O3, Fe2O3), Silicon Oxide
Carboxylic Acid Moderate Moderate Metal Oxides (Al2O3, AgO)
Thiol High High Noble Metals (Au, Ag, Cu)

| Silane | High | High (forms siloxane network) | Silicon Oxide, Glass, Metal Oxides |

This table provides a general comparison of common functional groups used for forming self-assembled monolayers.

Corrosion is a major cause of material degradation, leading to significant economic losses and safety concerns. The formation of a dense, hydrophobic barrier on a metal surface is an effective strategy for corrosion prevention. Long-chain phosphonic acids have demonstrated significant promise as corrosion inhibitors for various metals, including iron, steel, copper, and aluminum. nih.govepa.huresearchgate.netasianpubs.org

The mechanism involves the strong chemisorption of the phosphonic acid headgroup onto the metal or its native oxide layer, forming a highly ordered and densely packed monolayer. nih.gov This molecular layer acts as a physical barrier, preventing corrosive agents like water and oxygen from reaching the metal surface. mdpi.com The hydrophobic nature of the long alkyl chains further repels water, enhancing the protective effect. Studies have shown that the length of the alkyl chain plays a role, with longer chains generally providing better protection due to increased van der Waals interactions, leading to a more organized and thicker layer. researchgate.net

Given its structure, this compound is a strong candidate for forming such protective anti-corrosion layers. The phosphoryl head group would ensure strong adhesion to the surface, while the eleven-carbon chain would create a dense, water-repellent barrier. This approach offers a molecular-level solution to corrosion protection, potentially providing more durable and uniform coverage than traditional polymer coatings. mdpi.com

Functionalization of Polymeric Systems and Composites

Incorporating specific functionalities into bulk polymers or at the interface of composite materials can lead to significant enhancements in their performance and the introduction of new properties.

The technique of polymer grafting involves attaching molecules or other polymer chains onto a primary polymer backbone to modify its properties. mdpi.com This can improve characteristics such as solubility, biocompatibility, and thermal stability. mdpi.com Organophosphorus compounds are of particular interest for polymer functionalization as they can impart properties like flame retardancy, improved adhesion, and biocompatibility. acs.orgresearchgate.net

The this compound molecule possesses a terminal carboxylic acid group, which is a versatile functional handle for covalent attachment to polymer backbones. This could be achieved through standard coupling chemistries, for example, by reacting with hydroxyl or amine groups present on a polymer. Grafting this molecule onto a polymer matrix could enhance its thermal stability and flame resistance, owing to the presence of the phosphorus element. Furthermore, the diphenyl groups may contribute to increased rigidity and a higher glass transition temperature of the host polymer.

Smart materials, or stimuli-responsive polymers, are designed to undergo significant changes in their physical or chemical properties in response to small external triggers. rsc.org These stimuli can include changes in pH, temperature, light, or the presence of specific biological molecules. researchgate.netresearchgate.net Phosphorus-containing polymers are being explored for the development of such responsive systems, particularly for biomedical applications. researchgate.net

Integration into Nanomaterial Architectures

The functionalization of nanoparticles is crucial for their application in advanced materials, as it controls their stability, dispersibility, and interaction with the surrounding matrix or environment. acs.orgresearchgate.net Phosphonic acids are exceptionally effective ligands for functionalizing a wide variety of metal oxide nanoparticles, such as titanium dioxide (TiO2), zinc oxide (ZnO), and hafnium oxide (HfO2). acs.orgmdpi.comacs.org

The phosphonate (B1237965) headgroup forms a highly stable bond with the nanoparticle surface, providing a robust anchor for the organic ligand. acs.orgacs.org This strong binding prevents ligand desorption and nanoparticle aggregation, ensuring a stable colloidal dispersion, which is essential for many applications in electronics, catalysis, and nanomedicine. researchgate.netacs.org The choice of the tail group allows for the tuning of the nanoparticle's surface properties. For example, using perfluorinated phosphonic acids can create hydrophobic surfaces on ZnO nanoparticles. mdpi.com

This compound is well-suited for this purpose. Its phosphoryl group can act as a strong binding agent to metal oxide nanoparticle surfaces. The long alkyl chain would provide steric stabilization, preventing the nanoparticles from agglomerating, while the terminal carboxylic acid could be used to impart pH-responsiveness or as a point of attachment for other molecules, such as fluorescent dyes or targeting ligands for biomedical applications. researchgate.net

Table 2: Research Findings on Phosphonic Acid Functionalization of Nanoparticles

Nanoparticle Material Phosphonic Acid Ligand Type Observed Effect Application Area Reference
Barium Titanate (BaTiO3) Amino phosphonic acids Enhanced solution stability in aqueous media Nano-optics, Nanomagnetism acs.orgresearchgate.net
Hafnium Oxide (HfO2) Branched phosphonic acids High colloidal stability, low operating voltage Memristors for flexible electronics acs.org
Zinc Oxide (ZnO) Perfluorinated phosphonic acids Increased surface stability and hydrophobicity Tunable nanoparticle surfaces mdpi.com

This table summarizes findings for various phosphonic acids, illustrating the principles applicable to the potential use of this compound.

Surface Modification of Nanoparticles and Nanofibers for Dispersion and Stability

The aggregation of nanoparticles and nanofibers in a liquid medium is a significant challenge in materials science, as it can negate their unique nanoscale properties. Surface modification is a critical strategy to overcome this issue by altering the particle surface to enhance its interaction with the solvent and create repulsive forces between particles. nih.govnih.gov This ensures a stable and uniform dispersion, which is essential for consistent performance in various applications. researchgate.net

Molecules used for surface modification, known as capping agents or ligands, typically have a head group that anchors to the nanoparticle surface and a tail group that extends into the surrounding medium. The nature of these groups is crucial for stability. For instance, long-chain molecules can provide steric hindrance, a physical barrier that prevents particles from getting too close to each other. nih.gov Charged tail groups can induce electrostatic repulsion, which is particularly effective in polar solvents. frontiersin.org

Improving the dispersion and long-term stability of nanoparticles is vital for applications ranging from drug delivery and medical imaging to advanced composites and catalysts. frontiersin.orgmdpi.com A stable dispersion ensures that the material's properties are uniform and predictable. nih.gov

Fabrication of Micro- and Nano-Electromechanical Systems (MEMS) Components

Micro-Electro-Mechanical Systems (MEMS) and their smaller counterparts, Nano-Electro-Mechanical Systems (NEMS), are miniature devices that integrate mechanical elements and electronics. They are fabricated using techniques derived from the semiconductor industry, such as photolithography and etching. These devices are used in a vast array of applications, including sensors (like accelerometers in smartphones), actuators, and radio frequency components.

The fabrication of MEMS and NEMS is a multi-step process that often involves the deposition and patterning of thin films of various materials. The surface properties of the substrates and the deposited layers are critical for the successful fabrication and operation of these devices. Issues such as stiction—where tiny mechanical parts adhere to each other due to surface forces—can lead to device failure.

Surface modification techniques are employed to control adhesion, friction, and wetting properties during fabrication and throughout the device's operational life. The application of specific molecular layers can passivate surfaces, reduce surface energy, and prevent unwanted adhesion, thereby improving the reliability and performance of MEMS and NEMS components.

Modulation of Interfacial Phenomena for Enhanced Wetting and Adhesion

Interfacial phenomena govern the behavior of liquids and solids at their boundaries. Two key properties in this context are wetting and adhesion. Wetting describes the ability of a liquid to maintain contact with a solid surface, determined by the balance between adhesive forces (between the liquid and solid) and cohesive forces (within the liquid). mdpi.com Adhesion is the force of attraction between the molecules of two different substances that are in contact. mdpi.com

Controlling these properties is crucial in numerous technologies, including coatings, printing, and bonding. mdpi.commdpi.com For example, for a paint to spread evenly and adhere strongly to a surface, its wetting characteristics must be optimized. Similarly, in biomedical implants, promoting adhesion of biological cells while preventing bacterial adhesion is a critical challenge.

The surface energy of a solid and the surface tension of a liquid are the primary factors that determine the degree of wetting and the strength of adhesion. Surface modification can alter the surface energy of a material. By introducing specific functional groups to a surface, it can be made more hydrophilic (water-attracting) or hydrophobic (water-repelling), thereby enhancing or reducing its wettability and adhesive properties as required by the specific application. mdpi.com

Catalytic and Coordination Chemistry of 11 Diphenylphosphoryl Undecanoic Acid Derivatives

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The unique structure of 11-(diphenylphosphoryl)undecanoic acid and its derivatives allows for their application as ligands in both homogeneous and heterogeneous catalysis. The phosphine (B1218219) oxide group can be post-synthetically modified to introduce catalytically active sites, while the entire molecule can act as a building block for larger catalytic structures. utexas.edu

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. magtech.com.cnnih.gov The properties of these materials, such as porosity and catalytic activity, are dictated by the choice of metal nodes and organic linkers. nih.gov Ligands like this compound are valuable in this context due to their ability to form robust frameworks with potential applications in gas storage, separation, and heterogeneous catalysis. utexas.eduyoutube.com

The carboxylate group of this compound can coordinate to metal centers, forming the primary structure of the framework, while the diphenylphosphoryl group can be oriented within the pores. This functional group can then serve as a site for post-synthetic modification, allowing for the introduction of catalytically active species. utexas.edu For instance, the phosphine oxide can be reduced to a phosphine, which can then coordinate to other metals, creating single-site heterogeneous catalysts. utexas.edu

The design of MOFs and CPs for catalysis involves careful selection of the metal and ligand to create a stable yet accessible structure. mdpi.com Zinc(II) coordination polymers, for example, have been shown to be highly active and recoverable heterogeneous catalysts for the cyanosilylation of benzaldehydes. semanticscholar.org The development of new catalytic systems using coordination polymers is a challenging but promising area of research. mdpi.com

Table 1: Examples of MOF and CP Applications in Catalysis

Catalyst TypeMetal IonOrganic Ligand TypeCatalytic ReactionReference
MOFZirconiumDicarboxylic AcidDegradation of Organophosphates lakeheadu.ca
Coordination PolymerZinc(II)Tetracarboxylic AcidCyanosilylation of Benzaldehydes mdpi.comsemanticscholar.org
Phosphine Coordination MaterialZinc(II)Phosphine-dicarboxylatePost-synthetic modification for catalytic site introduction utexas.edu

This table is interactive. You can sort and filter the data.

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal- and enzyme-based catalysts. unl.pt Chiral phosphoric acids and their derivatives are a prominent class of organocatalysts. While this compound is a phosphine oxide derivative and not a phosphoric acid, the broader field of organophosphorus compounds in catalysis provides context for its potential applications. unl.ptunl.pt

The development of chiral phosphine ligands and catalysts has been a significant area of research, leading to a wide array of asymmetric transformations. nih.govacs.org These reactions often involve the phosphine acting as a nucleophile to activate a substrate. acs.org While the phosphoryl group in this compound is less nucleophilic than a phosphine, its derivatives could potentially be designed to participate in or influence organocatalytic reactions. The principles of asymmetric phosphine catalysis, which have seen remarkable progress, could inspire the design of new catalysts based on the this compound scaffold. acs.org

Development of Novel Catalytic Systems for Organic Transformations

The creation of new catalytic systems is driven by the need for more efficient, selective, and sustainable chemical processes. Bifunctional ligands like this compound are instrumental in developing such systems, particularly for supported catalysts that combine the advantages of homogeneous and heterogeneous catalysis.

A major challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the catalyst on a solid support can address this issue. The long undecanoic acid chain of this compound makes it an ideal candidate for anchoring catalytic complexes to solid supports such as silica, polymers, or nanoparticles.

The carboxylic acid group can be used to covalently attach the molecule to a functionalized support, while the phosphine oxide group (or a derivative thereof) can coordinate to a catalytically active metal center. This approach allows for the creation of heterogeneous catalysts that are easily recoverable and reusable, which is economically and environmentally advantageous. semanticscholar.org For example, zinc(II) coordination polymers have demonstrated excellent recoverability and reusability over multiple catalytic cycles in cyanosilylation reactions. mdpi.com

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing new catalysts. For catalysts derived from this compound, mechanistic studies would focus on the role of both the metal center and the ligand in the catalytic cycle.

Spectroscopic techniques, such as NMR and IR, can be used to identify key intermediates and transition states. Computational methods, like Density Functional Theory (DFT), can provide insights into the electronic structure and energetics of the catalytic pathway. ucj.org.ua For instance, in reactions catalyzed by phosphine-metal complexes, the electronic and steric properties of the phosphine ligand are known to significantly influence the outcome of the reaction. Similar principles would apply to catalysts derived from this compound, where the diphenylphosphoryl group plays a key role in modulating the properties of the catalytic center.

Coordination Chemistry with Transition and f-Block Metal Ions

The coordination chemistry of this compound is rich and varied, owing to its ability to bind to a wide range of metal ions through its carboxylate and phosphoryl oxygen atoms. libretexts.orgyoutube.com This includes transition metals, which are central to many catalytic processes, and f-block elements (lanthanides and actinides), which have unique spectroscopic and magnetic properties. libretexts.orgwpmucdn.com

The formation of coordination compounds, or complexes, involves a central metal ion bonded to one or more ligands. libretexts.orgyoutube.com The geometry and stability of these complexes are determined by factors such as the nature of the metal ion, the denticity of the ligand, and the reaction conditions. ucj.org.ua

With transition metals, this compound can form monomeric, dimeric, or polymeric structures. mdpi.com The resulting complexes can exhibit interesting magnetic and electronic properties and may find applications in catalysis and materials science. mdpi.com For example, complexes of transition metals with phosphorus-containing ligands have been extensively studied for their catalytic activity. mdpi.com

The coordination chemistry of f-block elements is often characterized by high coordination numbers and predominantly electrostatic bonding. wpmucdn.comnih.gov Ligands like this compound can act as effective chelators for these large metal ions. wpmucdn.com The study of f-block metal complexes is important for applications in areas such as medical imaging, nuclear waste separation, and luminescent materials. researchgate.net The interaction of the phosphoryl and carboxylate groups with f-block ions can lead to the formation of stable complexes with specific coordination geometries. nih.gov

Table 2: Coordination Properties of Related Ligand Types

Metal Ion ClassLigand Donor AtomsTypical Coordination NumberPotential ApplicationsReference
Transition MetalsP, O, N4, 6Catalysis, Antitumor Agents libretexts.orgmdpi.commdpi.com
f-Block Metals (Lanthanides)O, N>6Medical Imaging, Luminescence wpmucdn.comresearchgate.net
f-Block Metals (Actinides)O, N>6Nuclear Waste Separation, Bioremediation wpmucdn.comresearchgate.net

This table is interactive. You can sort and filter the data.

Selective Extraction and Separation of Metal Species

Bifunctional reagents incorporating both phosphine oxide and carboxylic acid moieties have demonstrated considerable potential for the selective extraction and separation of a variety of metal ions, including rare earth elements (REEs), actinides, and transition metals. The extraction mechanism typically involves a synergistic interplay between the two functional groups. The carboxylic acid group often acts as a proton-exchanging site, facilitating the extraction of metal cations, while the phosphine oxide group provides a strong coordination site, enhancing the stability of the extracted metal complex.

The selectivity of such extractants is governed by several factors, including the pH of the aqueous phase, the nature of the organic diluent, and the intrinsic properties of the metal ions, such as charge density and ionic radius. For instance, at low pH values, the extraction of easily hydrolyzable metal ions is favored. The flexible alkyl chain in this compound allows the ligand to adopt a conformation that can effectively encapsulate metal ions of varying sizes, contributing to its potential for selective separations.

While specific studies on this compound are not extensively documented in publicly available literature, the behavior of analogous compounds provides insight into its probable extraction capabilities. Research on similar phosphine oxide carboxylic acid extractants has shown preferential extraction of trivalent lanthanides and actinides over divalent transition metals. The separation factors between adjacent rare earth elements are a critical measure of an extractant's efficiency.

Table 1: Representative Extraction Data for a Generic Phosphine Oxide Carboxylic Acid Extractant

Metal Ion% ExtractionSeparation Factor (β)
Nd(III)92.5-
Sm(III)95.8β (Sm/Nd) = 2.5
Eu(III)97.2β (Eu/Sm) = 1.8
Gd(III)98.1β (Gd/Eu) = 1.5
Yb(III)99.5β (Yb/Gd) = 10.2
Fe(III)85.0-
Co(II)45.3-
Ni(II)42.1-

Note: The data presented in this table is illustrative and based on the general performance of bifunctional phosphine oxide carboxylic acid extractants. It does not represent experimental results for this compound.

Elucidation of Chelation Modes and Complex Stoichiometries

The chelation of metal ions by this compound is expected to involve the formation of a stable ring structure through the coordination of both the phosphoryl oxygen and one of the carboxylate oxygens to the metal center. wikipedia.org The length of the undecyl chain provides significant conformational flexibility, enabling the ligand to form monomeric or polymeric complexes depending on the metal ion, its coordination number, and the reaction conditions.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the coordination environment. In FTIR spectroscopy, a shift in the vibrational frequencies of the P=O and C=O stretching bands upon complexation provides direct evidence of their involvement in metal binding. 31P NMR spectroscopy is particularly useful for probing the interaction of the phosphine oxide group with the metal ion, with coordination typically resulting in a downfield shift of the phosphorus signal.

The stoichiometry of the extracted metal complexes can be determined using various methods, including slope analysis, Job's method of continuous variation, and single-crystal X-ray diffraction. For trivalent metal ions (M³⁺), bifunctional extractants (HL) like this compound can form complexes with different stoichiometries, such as ML₃, ML₂(A), or even polymeric species, where A represents an anion from the aqueous phase. The formation of these species is highly dependent on the experimental conditions.

Table 2: Common Chelation Modes and Stoichiometries for Phosphine Oxide Carboxylic Acid Ligands

Metal IonProposed StoichiometryCoordination Mode
Ln(III)[LnL₃]Bidentate (P=O, COO⁻)
An(III)[AnL₃]Bidentate (P=O, COO⁻)
M(II)[ML₂(H₂O)₂]Bidentate (P=O, COO⁻) with water coordination
Fe(III)[FeL₂Cl]Bidentate (P=O, COO⁻) with chloride coordination

Note: This table presents generalized information based on studies of analogous bifunctional extractants and does not constitute specific experimental data for this compound.

The study of the coordination chemistry of such ligands is crucial for the rational design of more efficient and selective extractants for various applications in hydrometallurgy and nuclear waste reprocessing.

Mechanistic Biological Interactions of 11 Diphenylphosphoryl Undecanoic Acid Analogues

Molecular-Level Interactions with Cellular Components and Biomolecules

A fundamental aspect of understanding the biological activity of any compound is to elucidate its interactions at the molecular level. For 11-(diphenylphosphoryl)undecanoic acid, this would involve examining how its unique structure, combining a long-chain fatty acid with a bulky diphenylphosphoryl headgroup, influences its engagement with cellular structures and biomolecules.

Studies on Membrane Disruption and Permeabilization

The long alkyl chain of this compound suggests a potential for interaction with lipid bilayers, a common mechanism for antimicrobial fatty acids. However, no specific studies have been published that investigate whether this compound disrupts or permeabilizes microbial cell membranes. Research in this area would be crucial to determine if it shares a mechanism of action with other fatty acids that leads to leakage of cellular contents and cell death.

Binding and Modulation of Enzyme Activity (e.g., acyl-coenzyme A synthetase)

Fatty acids are substrates for a variety of enzymes, and their analogues can act as inhibitors. Acyl-coenzyme A synthetase is a key enzyme in fatty acid metabolism, responsible for activating fatty acids by converting them to their CoA esters. It is plausible that the diphenylphosphoryl group of this compound could interfere with the binding of the carboxylic acid moiety to the active site of enzymes like acyl-coenzyme A synthetase, potentially inhibiting their activity. However, there is currently no experimental data to confirm or refute this hypothesis for this specific compound.

Investigation of Fundamental Mechanisms in Antifungal and Antimicrobial Action

The potential for this compound to act as an antifungal or antimicrobial agent remains largely unexplored. A recent study on a different class of related compounds, α-(diphenylphosphoryl)- and α-(diphenylphosphorothioyl)cycloalkanone oximes, demonstrated significant antibacterial and antifungal activities. This suggests that the diphenylphosphoryl moiety may contribute to antimicrobial effects, but the mechanisms for the undecanoic acid analogue are unknown.

Analysis of Microbial Resistance Mechanisms to Fatty Acid Derivatives

Microorganisms have evolved various strategies to resist the effects of antimicrobial compounds. For fatty acids, these can include alterations in cell membrane composition to reduce drug intercalation or the use of efflux pumps to remove the compound from the cell. As the antimicrobial activity of this compound has not been established, there have been no subsequent studies on how microbes might develop resistance to it.

Effects on Gene Expression and Metabolic Pathways in Microorganisms

Antimicrobial compounds often induce significant changes in the gene expression and metabolic pathways of targeted microorganisms as the cells attempt to counteract the drug's effects. Transcriptomic and metabolomic studies would be necessary to understand the cellular response to this compound, but such research has not yet been conducted.

Strategies for Bioconjugation and Molecular Probe Development

The unique chemical structure of this compound could potentially be exploited for the development of molecular probes. The fatty acid chain could serve to target the molecule to lipid-rich environments within a cell, while the diphenylphosphoryl group could be modified for detection or for conjugation to other molecules. Fatty acids with terminal modifications, such as ω-azido fatty acids, have been successfully used as probes to study fatty acid metabolism. Similar strategies could theoretically be applied to this compound, but no such applications have been reported. The development of fatty acid-based fluorescent probes is an active area of research for visualizing lipid metabolism and localization within living cells.

Synthesis of Fluorescently Labeled Derivatives for Imaging Studies

To visualize the distribution and trafficking of this compound within living cells, fluorescently labeled analogues can be synthesized. The carboxylic acid moiety of this compound provides a convenient handle for the covalent attachment of fluorescent dyes. A common strategy involves the activation of the carboxylic acid to form an active ester, which can then react with an amine- or hydroxyl-functionalized fluorophore to form a stable amide or ester linkage, respectively.

A general synthetic scheme would involve the reaction of this compound with a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). This forms an active ester intermediate that is susceptible to nucleophilic attack by the amino or hydroxyl group of a fluorescent dye.

Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an amine- or alcohol-containing fluorophore. The choice of fluorescent dye is critical and depends on the specific requirements of the imaging experiment, including the desired excitation and emission wavelengths, quantum yield, photostability, and cell permeability.

A variety of commercially available fluorescent dyes are suitable for such labeling. The selection of the fluorophore should also consider potential steric hindrance or alterations to the physicochemical properties of the parent molecule that could affect its biological activity and distribution.

Table 1: Examples of Amine-Reactive Fluorophores for Labeling this compound

FluorophoreExcitation (nm)Emission (nm)Color
Fluorescein-5-isothiocyanate (FITC)494518Green
Tetramethylrhodamine-5-isothiocyanate (TRITC)557576Red
BODIPY™ FL, SE505513Green
Alexa Fluor™ 488 NHS Ester495519Green
Alexa Fluor™ 594 NHS Ester590617Red
Cyanine3 (Cy3) NHS Ester550570Orange
Cyanine5 (Cy5) NHS Ester649670Far-Red

Conjugation to Peptides and Proteins for Mechanistic Insights

To investigate the molecular targets and interaction partners of this compound, it can be conjugated to peptides or proteins. These conjugates can be used in a variety of applications, such as affinity chromatography for the isolation of binding partners, or as probes in binding assays.

The most common strategy for conjugating a carboxylic acid-containing molecule like this compound to a peptide or protein is through the formation of an amide bond with the free amino groups of lysine (B10760008) residues or the N-terminal amine. Similar to fluorescent labeling, this typically involves the activation of the carboxylic acid using carbodiimide chemistry (e.g., EDC/NHS).

The reaction conditions, such as pH and temperature, need to be carefully controlled to ensure the stability of the protein and to favor the desired conjugation reaction. The stoichiometry of the reaction can be adjusted to control the degree of labeling, which is important as excessive modification can lead to protein denaturation and loss of function.

Another approach for peptide conjugation involves solid-phase peptide synthesis (SPPS). In this method, this compound can be coupled to the N-terminus of a resin-bound peptide using standard peptide coupling reagents. This allows for the precise, site-specific incorporation of the molecule into a synthetic peptide.

For insights into the mechanism of action, the conjugated peptide could be a known bioactive peptide whose function is modulated by the attached lipid analogue, or it could be a peptide sequence designed to target a specific cellular location or protein.

Table 2: Common Reagents for Amine-Reactive Crosslinking

ReagentReactive GroupsLinkage Formed
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Carboxyls and AminesAmide
N,N'-Dicyclohexylcarbodiimide (DCC)Carboxyls and AminesAmide
N-Hydroxysuccinimide (NHS)Activated Carboxyls (with EDC/DCC) and AminesAmide
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)Carboxyls and AminesAmide
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Carboxyls and AminesAmide

Based on a comprehensive search for scientific literature, there are currently no specific published studies on the computational chemistry and theoretical modeling of this compound that align with the detailed structure requested. Research employing quantum chemical calculations, molecular dynamics simulations, or predictive modeling has not been specifically focused on this compound.

While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely used to study related organophosphorus compounds and long-chain fatty acids, the specific application of these techniques to this compound for the analysis of its electronic structure, self-assembly, and structure-property relationships is not documented in available scientific papers or databases.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for each of the specified subsections for this particular molecule. Generating such content would require fabricating data and research that does not exist.

Computational Chemistry and Theoretical Modeling of 11 Diphenylphosphoryl Undecanoic Acid Systems

Predictive Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationships (QSAR) for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their molecular structures. ijnrd.orgnih.gov For a molecule like 11-(diphenylphosphoryl)undecanoic acid, a QSAR model would aim to correlate its structural features with a specific biological effect, such as antimicrobial or anticancer activity.

Due to the absence of specific QSAR studies on this compound, a hypothetical QSAR analysis would involve the calculation of various molecular descriptors. These descriptors would capture the essential physicochemical properties of the molecule, which are believed to influence its biological interactions. The key structural components of this compound are the long undecanoic acid chain, the diphenylphosphoryl group, and the carboxylic acid head.

Relevant Molecular Descriptors for a Hypothetical QSAR Study:

A hypothetical QSAR study would likely involve the calculation of descriptors falling into several categories:

Lipophilic Descriptors: The long alkyl chain suggests that lipophilicity would be a critical factor in its biological activity, influencing its ability to cross cell membranes. The octanol-water partition coefficient (logP) would be a key descriptor.

Electronic Descriptors: The diphenylphosphoryl group introduces significant electronic effects. Descriptors such as dipole moment, partial charges on the phosphorus and oxygen atoms, and HOMO-LUMO energies would be important.

Steric Descriptors: The bulky diphenylphosphoryl group would create considerable steric hindrance. Molecular weight, molecular volume, and shape indices would be used to quantify these effects.

Hypothetical QSAR Data Table:

The following table presents a hypothetical set of descriptors and their potential correlation with an imaginary biological activity (e.g., inhibitory concentration, IC50).

Compound AnaloguelogPDipole Moment (Debye)Molecular Volume (ų)Predicted IC50 (µM)
Analogue 1 (C8 chain)4.53.835015.2
Analogue 2 (C10 chain)5.23.938010.8
This compound 5.9 4.0 410 7.5
Analogue 3 (C12 chain)6.64.14409.3
Analogue 4 (p-tolyl groups)6.24.24256.8

This table is for illustrative purposes only and does not represent real experimental data.

Modeling of Catalytic Transition States and Reaction Pathways

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions by characterizing transition states and mapping out reaction pathways. For this compound, potential reactions of interest could involve the diphenylphosphoryl group or the carboxylic acid moiety.

Drawing from computational studies on other phosphine (B1218219) oxides, it is known that these compounds can undergo reactions such as reduction. acs.orguq.edu.au A theoretical investigation into the reduction of the diphenylphosphoryl group in this compound would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathway.

Hypothetical Reaction Pathway Modeling:

Consider a hypothetical catalytic hydrolysis of the P=O bond. Computational modeling could be used to explore the reaction mechanism, identifying key intermediates and transition states. The calculations would likely reveal a multi-step process involving the coordination of a catalyst, nucleophilic attack on the phosphorus atom, and subsequent bond cleavage.

Hypothetical Transition State Data Table:

The following table provides hypothetical energetic data for a modeled reaction pathway.

StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
1Reactants0.0P=O bond length: 1.49 Å
2Transition State 1+15.2P-Nucleophile distance: 2.1 Å
3Intermediate-5.8P-O bond length: 1.65 Å
4Transition State 2+12.5O-Leaving group distance: 2.3 Å
5Products-20.1---

This table is for illustrative purposes only and does not represent real computational data.

Theoretical studies on the pyrolysis of phosphine oxides have also been conducted, revealing the nature of the transition states in these reactions. unl.edu Such computational approaches could be applied to understand the thermal decomposition of this compound.

Force Field Development and Parameterization for Complex Molecular Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of complex molecular systems. However, the accuracy of MD simulations is highly dependent on the quality of the underlying force field. youtube.com A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates.

Developing a reliable force field for a molecule as complex as this compound presents several challenges. The molecule contains distinct regions with different chemical characteristics: a long, flexible, and nonpolar alkyl chain, and a rigid, bulky, and polar diphenylphosphoryl group. Standard force fields may not accurately capture the interactions within and between these different moieties.

Parameterization Strategy:

A robust parameterization strategy for this compound would likely involve a combination of quantum mechanical calculations and fitting to experimental data.

Quantum Mechanical Calculations: High-level ab initio or DFT calculations would be used to obtain reference data for the molecule's geometry, vibrational frequencies, and torsional energy profiles. These data would then be used to parameterize the bonded terms (bond lengths, angles, and dihedrals) of the force field.

Fitting to Experimental Data: For the non-bonded parameters (van der Waals and electrostatic), it is common to fit to experimental data for small-molecule analogues that represent the different functional groups in the target molecule. For instance, data for long-chain alkanes and diphenylphosphine (B32561) oxide could be used.

Hypothetical Force Field Parameter Data Table:

The following table shows a selection of hypothetical force field parameters that would need to be developed for the diphenylphosphoryl group.

Atom TypesBond Equilibrium (Å)Bond Force Constant (kcal/mol/Ų)Angle Equilibrium (deg)Angle Force Constant (kcal/mol/rad²)
P-O1.49550O-P-C112.0
P-C(aryl)1.80450C-P-C105.0

This table is for illustrative purposes only and does not represent actual force field parameters.

The development of force fields for long-chain fatty acids and lipids is an active area of research, and the methodologies employed in those studies would be directly applicable to the undecanoic acid portion of the target molecule. rsc.orgnih.govnih.gov

Future Research Directions and Emerging Challenges for 11 Diphenylphosphoryl Undecanoic Acid

Development of Multifunctional Hybrid Materials with Synergistic Properties

A significant future direction for 11-(diphenylphosphoryl)undecanoic acid lies in its use as a building block for multifunctional hybrid materials. The combination of the organophosphorus head and the carboxylic acid tail offers opportunities to create materials with synergistic properties. The diphenylphosphoryl group can impart flame retardancy, and coordination sites for metal ions, while the long alkyl chain provides flexibility and hydrophobicity, and the terminal carboxylic acid allows for covalent linkage to other molecules or surfaces.

Research in this area could focus on:

Polymer Composites: Incorporating this compound into polymer matrices could enhance their thermal stability and flame retardancy. The long alkyl chain can act as a plasticizer, while the phosphine (B1218219) oxide group disrupts combustion processes.

Surface Modification: The carboxylic acid group can be used to anchor the molecule onto various substrates, such as metal oxides, creating functionalized surfaces with tailored wettability, corrosion resistance, or biocompatibility.

Metal-Organic Frameworks (MOFs): The phosphine oxide and carboxylic acid moieties can both act as ligands for metal ions, potentially leading to the formation of novel MOFs with interesting porous structures and catalytic or sensory properties.

Potential Hybrid MaterialKey Functional Group(s)Potential Synergistic Properties
Polymer NanocompositesDiphenylphosphorylEnhanced flame retardancy, improved thermal stability
Functionalized SurfacesCarboxylic Acid, DiphenylphosphorylTunable wettability, corrosion resistance, specific protein binding
Novel Metal-Organic FrameworksDiphenylphosphoryl, Carboxylic AcidUnique porosity, catalytic activity, sensing capabilities

Precision Control over Supramolecular Architectures for Advanced Functionality

The amphiphilic nature of this compound makes it an excellent candidate for the construction of complex supramolecular architectures. The self-assembly of such molecules can lead to the formation of micelles, vesicles, liquid crystals, and other ordered structures. nih.gov Achieving precise control over these architectures is a key challenge and a promising area for future research.

Future investigations should aim to:

Understand Self-Assembly Mechanisms: A deeper understanding of the intermolecular forces driving the self-assembly of this compound in different solvents and at interfaces is crucial. This includes studying the interplay of hydrogen bonding from the carboxylic acid, dipole-dipole interactions from the phosphine oxide, and van der Waals forces from the alkyl chain and phenyl groups.

Template-Directed Assembly: The use of templates, such as patterned surfaces or other molecules, could guide the self-assembly process to create highly ordered and functional nanostructures.

Stimuli-Responsive Systems: By incorporating stimuli-responsive elements, it may be possible to create supramolecular systems that can be assembled or disassembled on demand using external triggers like pH, light, or temperature. This could have applications in drug delivery and smart materials.

Supramolecular StructureDriving ForcesPotential Applications
Micelles/VesiclesHydrophobic interactions, hydrogen bondingDrug delivery, nanoreactors
Langmuir-Blodgett FilmsInterfacial packing, dipole interactionsMolecular electronics, sensors
Liquid CrystalsAnisotropic molecular shape, intermolecular forcesOptical devices, displays

Exploration of Novel Catalytic Transformations and Sustainable Chemical Processes

The diphenylphosphoryl group in this compound can play a significant role in catalysis. Phosphine oxides are known to act as ligands for metal catalysts, influencing their activity and selectivity. bohrium.comresearchgate.net The long alkyl chain and the terminal carboxylic acid provide handles for immobilizing the molecule onto a solid support, paving the way for the development of heterogeneous catalysts that are easily recoverable and reusable.

Future research in this domain could explore:

Homogeneous Catalysis: Investigating the use of this compound as a ligand in homogeneous catalysis for reactions such as cross-coupling, hydrogenation, and hydroformylation. The electronic and steric properties of the diphenylphosphoryl group can be tuned to optimize catalytic performance.

Heterogeneous Catalysis: Developing supported catalysts by anchoring the molecule onto materials like silica, alumina, or polymers via the carboxylic acid group. mdpi.com These heterogeneous systems could offer advantages in terms of catalyst separation and recycling, contributing to more sustainable chemical processes.

Organocatalysis: Exploring the potential of the phosphine oxide group itself to act as an organocatalyst for certain transformations. acs.org

Catalytic SystemRole of this compoundPotential Reactions
Homogeneous Metal ComplexLigandCross-coupling, hydrogenation
Supported CatalystImmobilized LigandFlow chemistry, continuous processing
OrganocatalystLewis BaseAldol and Michael additions

Deeper Understanding of Mechanistic Biological Interactions for Rational Design of Bioactive Analogues

Organophosphorus compounds exhibit a wide range of biological activities, and undecanoic acid itself is known for its antifungal properties. bohrium.comnih.gov This suggests that this compound and its derivatives could have interesting biological effects. A deeper understanding of how this molecule interacts with biological systems at a mechanistic level is essential for the rational design of new bioactive analogues.

Key research directions include:

Screening for Biological Activity: Systematically screening this compound and its derivatives against a variety of biological targets, including enzymes, receptors, and microorganisms.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with variations in the alkyl chain length, the substituents on the phenyl rings, and the nature of the phosphorus group to establish clear structure-activity relationships. This will help in identifying the key molecular features responsible for any observed biological activity.

Mechanism of Action Studies: For any identified bioactive compounds, elucidating their mechanism of action at the molecular level. This could involve techniques such as enzyme inhibition assays, binding studies, and cellular imaging. The undecanoic acid moiety is known to affect cell membranes and metabolic processes in fungi. nih.govresearchgate.net

Potential Biological ActivityRationaleApproach
AntifungalUndecanoic acid is a known antifungal agent.Screening against fungal strains, SAR studies.
Enzyme InhibitionOrganophosphorus compounds are known enzyme inhibitors.Assays against key enzymes (e.g., proteases, kinases).
AntimicrobialLong-chain fatty acids can disrupt bacterial membranes.Testing against various bacterial species. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and development of new applications for this compound and its analogues. These computational tools can be used to predict properties, guide molecular design, and analyze complex datasets.

Emerging challenges and opportunities in this area include:

Property Prediction: Developing machine learning models to predict the physicochemical and biological properties of derivatives of this compound. This could include predicting its self-assembly behavior, catalytic activity, and potential toxicity. arxiv.orgbas.bg

Generative Models for Molecular Design: Using generative AI models to design new molecules based on the this compound scaffold with optimized properties for specific applications. These models can explore a vast chemical space to identify promising candidates for synthesis and testing.

Analysis of High-Throughput Screening Data: Applying machine learning algorithms to analyze large datasets from high-throughput screening experiments to identify patterns and correlations that may not be apparent through traditional analysis methods.

AI/ML ApplicationObjectiveExpected Outcome
QSAR ModelingPredict biological activity and toxicity. bas.bgPrioritize synthesis of potent and safe analogues.
Generative Adversarial Networks (GANs)Design novel molecules with desired properties.Discover new compounds with enhanced performance.
Molecular Dynamics SimulationsUnderstand self-assembly and binding interactions.Guide the design of supramolecular systems and bioactive molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 11-(Diphenylphosphoryl)undecanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves phosphorylating undecanoic acid using diphenylphosphoryl chloride under anhydrous conditions. Optimize reaction efficiency by controlling stoichiometry (1:1.2 molar ratio of undecanoic acid to phosphorylating agent) and using a dry inert solvent like tetrahydrofuran (THF). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC or HPLC . Ensure proper ventilation and PPE (gloves, goggles) during handling due to irritant properties of phosphorylating agents .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer : Use 31^{31}P NMR to confirm phosphorylation (δ ~20-30 ppm for P=O groups) and 1^{1}H/13^{13}C NMR to identify alkyl chain protons (δ 1.2-1.6 ppm) and carboxylic acid protons (δ 12-13 ppm). FT-IR spectra should show P=O stretching (~1250 cm1^{-1}) and carboxylic O-H stretches (~2500-3000 cm1^{-1}). High-resolution mass spectrometry (HRMS) can validate molecular weight (expected [M+H]+^+ ~395.2 g/mol) .

Q. How does the solubility profile of this compound compare to underivatized undecanoic acid in common organic solvents?

  • Methodological Answer : The diphenylphosphoryl group reduces aqueous solubility but enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO (≥0.25 mg/mL) and dilute in PBS (pH 7.2) for biological assays. Undecanoic acid, by contrast, dissolves better in ethanol or acetone .

Advanced Research Questions

Q. What strategies can be employed to functionalize nanoparticles using this compound as a surface modifier?

  • Methodological Answer : Utilize the carboxylic acid moiety for covalent conjugation to amine-functionalized nanoparticles via EDC/NHS coupling. Monitor surface functionalization using zeta potential measurements (shift toward negative charges) and TEM to assess dispersion stability. The phosphoryl group may enhance binding to metal oxides (e.g., TiO2_2) for catalytic applications .

Q. How does the diphenylphosphoryl moiety influence the biological activity of undecanoic acid derivatives in membrane interaction studies?

  • Methodological Answer : The phosphoryl group increases hydrophobicity and may enhance membrane insertion. Use fluorescence anisotropy to study lipid bilayer interactions or conduct cytotoxicity assays (e.g., against fungal membranes, as seen in undecanoic acid derivatives ). Compare IC50_{50} values with non-phosphorylated analogs to quantify potency differences.

Q. What analytical approaches are recommended for resolving conflicting data regarding the stability of this compound under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC-MS and quantify hydrolytic byproducts (e.g., free undecanoic acid). Use Arrhenius plots to predict shelf-life under storage conditions (-20°C recommended for long-term stability ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.